molecular formula C12H11NOS3 B4927783 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one

2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one

Cat. No. B4927783
M. Wt: 281.4 g/mol
InChI Key: PMEYLUCHFDVPIB-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one, also known as AMT, is a thiazole derivative that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In

Mechanism of Action

The mechanism of action of 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one involves the selective release of serotonin in the brain. This is achieved through the inhibition of serotonin reuptake transporters, which are responsible for removing serotonin from the synaptic cleft. By inhibiting these transporters, 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one increases the levels of serotonin in the brain, which can have a variety of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one has been found to have a variety of biochemical and physiological effects on the body. These include analgesic, anti-inflammatory, and anticonvulsant properties, as well as effects on serotonin levels in the brain. These effects make 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one a promising candidate for the development of new drugs for the treatment of pain, inflammation, epilepsy, and mood disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one in lab experiments is that it has well-established synthesis methods and has been extensively studied in the literature. This makes it a readily available and reliable compound for use in research. However, one limitation of using 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one. One area of interest is the development of new thiazole derivatives based on the structure of 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one. These derivatives may have improved pharmacological properties compared to 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one and could be used as new drugs for a variety of conditions.
Another area of interest is the investigation of the long-term effects of 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one on serotonin levels in the brain. This could help to determine the safety and efficacy of using 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one as a treatment for mood disorders.
Finally, there is a need for further research into the biochemical and physiological effects of 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one. This could help to identify new therapeutic applications for this compound and could lead to the development of new drugs for a variety of conditions.
Conclusion:
In conclusion, 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one is a thiazole derivative that has been extensively studied for its potential applications in scientific research. Its well-established synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research make it a promising compound for the development of new drugs and treatments.

Synthesis Methods

The synthesis of 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with allyl mercaptan and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with sodium hydroxide to yield 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one. This synthesis method has been well-established in the literature and has been used in numerous studies.

Scientific Research Applications

2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one has been found to act as a selective serotonin releasing agent, which means that it can increase the levels of serotonin in the brain. This has led to investigations into the use of 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one as a potential treatment for depression and anxiety disorders.
In pharmacology, 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one has been found to have a variety of effects on the body, including analgesic, anti-inflammatory, and anticonvulsant properties. These properties make 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one a promising candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy.
In medicinal chemistry, 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one has been used as a starting point for the development of new thiazole derivatives with potential therapeutic applications. This has led to the discovery of several compounds with improved pharmacological properties compared to 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one.

properties

IUPAC Name

(4Z)-4-[(3-methylthiophen-2-yl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS3/c1-3-5-16-12-13-9(11(14)17-12)7-10-8(2)4-6-15-10/h3-4,6-7H,1,5H2,2H3/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEYLUCHFDVPIB-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)SC(=N2)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)SC(=N2)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one

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